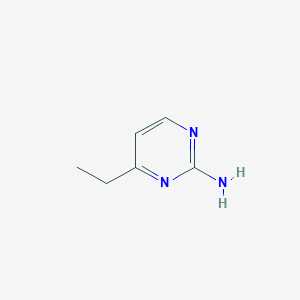

4-Ethylpyrimidin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXFHPIOWFXDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312886 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-85-7 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Functionalization, and Derivatization Strategies of 4 Ethylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine (B1678525) Rings

The pyrimidine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. wikipedia.org This reactivity is analogous to that observed in pyridine (B92270) and nitrobenzene (B124822) derivatives. wikipedia.org In the context of 2-aminopyrimidine (B69317) derivatives, the presence of leaving groups, such as halogens, at the 4- and 6-positions allows for displacement by a variety of nucleophiles.

For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, SNAr reactions with different amines (aliphatic, cyclic, aromatic, and benzylic) have been successfully carried out using triethylamine (B128534) (TEA) in refluxing ethanol (B145695) to yield mono-substituted products. mdpi.com The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. While SNAr reactions on symmetrically substituted 4,6-dichloropyrimidines generally proceed well with various amines, reactions on 2,4-dichloropyrimidine (B19661) derivatives may require catalysts or specific conditions to favor substitution at a particular position. mdpi.comresearchgate.net

Palladium-catalyzed Buchwald-Hartwig amination has also emerged as a powerful tool for the regioselective amination of dichloropyrimidines. thieme-connect.com For example, the reaction of 6-aryl-2,4-dichloropyrimidine with amines under Buchwald-Hartwig conditions leads to the clean formation of C-4 aminated products. thieme-connect.com Interestingly, the presence of trace organopalladium species from a preceding Suzuki coupling reaction was found to catalyze the SNAr amination, leading to a high C-4/C-2 product ratio. thieme-connect.com This highlights the subtle interplay between reaction conditions and catalytic activity in directing the outcome of these substitutions.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. eijas.com The stability of this intermediate and the nature of the leaving group are key factors influencing the reaction rate.

Site-Selective Functionalization of 2-Aminopyrimidine Scaffolds

The development of methods for the direct and selective functionalization of C-H bonds in heterocyclic compounds is a significant area of research, offering more atom-economical and efficient synthetic routes. rsc.org

C-H Functionalization Methodologies

Transition metal-catalyzed C-H functionalization has proven to be a highly effective strategy for modifying the pyrimidine core. rsc.org A notable example is the palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine derivatives. rsc.orgrsc.org This approach avoids the need for pre-functionalization of the C5 position, which is often required in traditional cross-coupling methods like the Suzuki coupling. rsc.org The reaction proceeds with high regioselectivity and is believed to involve either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.orgrsc.org

Furthermore, a synthetic platform for the site-selective C2-amination of pyrimidines has been developed. acs.orgnih.govresearchgate.net This method utilizes a mechanism-based reagent design to generate pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. acs.orgnih.govresearchgate.net This strategy is compatible with a wide range of functional groups and allows for the synthesis of complex 2-aminopyrimidines with high selectivity. acs.orgnih.govresearchgate.net

Electrophilic Substitution Reactions

While the electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution, the C5-position is an exception. wikipedia.org This position is less electron-deficient and therefore more susceptible to attack by electrophiles. wikipedia.org Electrophilic substitutions such as nitration and halogenation have been observed to occur at the 5-position of the pyrimidine ring. wikipedia.org For instance, the nitration of 2-aminopyridine (B139424), a related heterocyclic amine, predominantly yields the 5-nitro derivative, highlighting the directing effect of the amino group and the inherent reactivity of the ring positions. sapub.org

Derivatization at the Amino Group of 2-Aminopyrimidines

The exocyclic amino group of 2-aminopyrimidines provides a rich site for further derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

A common strategy involves the reaction of the amino group with various electrophiles. For example, 2-aminopyrimidine can react with succinimide (B58015) activated side chains to introduce new functionalities. nih.govnih.gov This approach has been utilized in the context of modified RNA, where internal 2'-amino-pyrimidine residues are derivatized to expand the chemical diversity of nucleic acid libraries. oup.comoup.com

The amino group can also be involved in condensation reactions. For instance, 2-aminopyrimidine-5-carbaldehyde (B47992) can undergo condensation with active methylene (B1212753) compounds to form new heterocyclic rings. Additionally, the amino group can be acylated or alkylated to introduce various substituents. The synthesis of N-ethylpyrimidin-2-amine itself is an example of such a derivatization. ontosight.ai

Functional Group Transformations Involving the Ethyl Moiety

The ethyl group at the 4-position of 4-Ethylpyrimidin-2-amine offers another handle for synthetic modification, although this area is less explored compared to the functionalization of the pyrimidine ring and the amino group. The aliphatic nature of the ethyl group allows for reactions typical of alkyl chains.

Potential transformations could include:

Oxidation: The ethyl group could potentially be oxidized at the benzylic-like position to introduce a hydroxyl or carbonyl group.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl chain, which could then serve as a leaving group for subsequent nucleophilic substitution reactions.

While specific examples for this compound are not extensively documented in the provided search results, the principles of functional group interconversion are well-established in organic chemistry and could be applied to this moiety.

Exploration of Novel Reaction Pathways and Synthetic Transformations

The quest for novel and efficient synthetic methodologies for pyrimidine derivatives is an ongoing endeavor. Recent research has focused on developing innovative strategies that offer improved yields, selectivity, and functional group tolerance.

One such area is the development of multicomponent reactions. The Biginelli reaction, for example, provides a classic route to dihydropyrimidines, which can then be further modified. wikipedia.org More contemporary approaches involve the use of novel catalysts and reaction conditions to access diverse pyrimidine structures. nih.govmdpi.com

The concept of "deconstruction-reconstruction" has also been explored, where a pyrimidine ring is converted into an intermediate building block that can then be used to construct different heterocyclic systems. researchgate.net This strategy allows for significant diversification of the original pyrimidine core. researchgate.net

Furthermore, the development of practical, large-scale synthetic routes for clinically relevant pyrimidine derivatives is of great importance. thieme-connect.com This often involves optimizing existing procedures to improve yields, reduce the use of hazardous reagents, and simplify purification processes. thieme-connect.com

The exploration of novel reaction pathways continues to expand the synthetic toolbox available to chemists, enabling the creation of new and complex pyrimidine-based molecules with potential applications in various scientific fields. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethylpyrimidin 2 Amine

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within a molecule. By measuring the vibrational frequencies of bonds, these methods offer a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types present in 4-Ethylpyrimidin-2-amine.

The primary amine (-NH₂) group is a key feature. It typically displays two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. analyzetest.comlibretexts.org Another characteristic vibration for primary amines is the N-H scissoring (bending) mode, which appears as a medium to strong band in the 1650-1580 cm⁻¹ range. analyzetest.com A broad absorption due to N-H wagging can also be observed between 910-665 cm⁻¹. analyzetest.com

The ethyl group (-CH₂CH₃) gives rise to C-H stretching vibrations just below 3000 cm⁻¹. The pyrimidine (B1678525) ring itself exhibits characteristic C=C and C=N stretching vibrations, typically found in the 1600-1400 cm⁻¹ region. C-N stretching vibrations for the aromatic amine are expected to be strong and appear in the 1335-1250 cm⁻¹ range. analyzetest.com

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 2975-2850 | C-H Stretch | Ethyl Group |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600-1400 | C=C and C=N Stretch | Pyrimidine Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Data based on typical frequency ranges for the respective functional groups. analyzetest.comlibretexts.org

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The use of a near-infrared (NIR) laser, common in FT-Raman instruments, effectively reduces fluorescence interference that can obscure spectra of aromatic and heterocyclic compounds. americanpharmaceuticalreview.compsu.edu

For this compound, the symmetric vibrations of the pyrimidine ring are expected to produce strong and sharp signals in the Raman spectrum. While N-H stretching vibrations are also active, they are typically weaker in Raman than in IR. The C-H stretching and bending modes of the ethyl group will also be present. The combination of FT-IR and FT-Raman provides a more complete vibrational analysis, as some modes that are weak or inactive in one technique may be strong in the other. researchgate.net For instance, the Raman spectrum would be valuable for confirming the vibrations of the pyrimidine ring skeleton. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The ethyl group would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the pyrimidine ring would appear as distinct signals in the aromatic region of the spectrum. The chemical shifts of the protons on the carbon adjacent to the amine group are typically found in the 2.3-3.0 ppm range. libretexts.org The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within the 0.5-5.0 ppm range. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the ethyl group would appear in the aliphatic region (upfield). Carbons directly attached to a nitrogen atom are deshielded and appear in the 10-65 ppm range. libretexts.org The pyrimidine ring carbons would resonate at lower field (downfield) due to their aromatic character and the influence of the electronegative nitrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -NH₂ | Amine | 0.5 - 5.0 (broad singlet) | - |

| -CH₂CH₃ | Ethyl (CH₂) | ~2.7 (quartet) | ~30-40 |

| -CH₂CH₃ | Ethyl (CH₃) | ~1.2 (triplet) | ~10-15 |

| C5-H | Ring Proton | ~6.5 (doublet) | ~110-120 |

| C6-H | Ring Proton | ~8.0 (doublet) | ~155-160 |

| C2 | Ring Carbon | - | ~160-165 |

Predicted values are based on general principles and data from similar pyrimidine structures. libretexts.org

While 1D NMR confirms the basic structure, advanced 2D NMR techniques are necessary to analyze the molecule's preferred conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons that are close to each other, regardless of whether they are bonded. ipb.pt

For this compound, a NOESY experiment could determine the spatial orientation of the ethyl group relative to the pyrimidine ring. For example, observing a NOE correlation between the methylene protons of the ethyl group and the C5-H proton of the pyrimidine ring would provide evidence for a specific rotational conformation (rotamer). The study of free ligand conformations by NMR is a crucial aspect of modern drug discovery, as it helps in understanding how a molecule might pre-organize itself before binding to a biological target. copernicus.org

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of pyrimidine derivatives is significantly influenced by a network of non-covalent interactions. In the crystal lattice of compounds structurally related to this compound, hydrogen bonding is a dominant force in defining the molecular packing. The amino group (-NH2) at the C2 position and the nitrogen atoms within the pyrimidine ring are primary sites for hydrogen bond formation.

Typically, the amino group acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors, leading to the formation of robust intermolecular N-H···N hydrogen bonds. d-nb.infonih.gov These interactions often result in the assembly of molecules into well-defined supramolecular motifs, such as the common R²₂(8) ring pattern, where two molecules form a cyclic dimer. nih.goviucr.org

In the crystal structure of a closely related copper (II) complex incorporating N-ethylpyrimidin-2-amine, detailed analysis reveals intramolecular N-H···O hydrogen bonds that stabilize the complex. nih.gov Furthermore, C-H···O interactions link these individual molecules into extended supramolecular chains. nih.gov The pyrimidine ring itself is generally planar, a feature that facilitates ordered packing in the crystal. ontosight.ai

Table 1: Crystallographic Data for a Representative N-Ethylpyrimidin-2-amine Complex Data from a study on Tetra-μ-acetato-κ⁸O:O′-bis(N-ethylpyrimidin-2-amine)copper(II) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| a (Å) | 7.8488 (6) |

| b (Å) | 8.5114 (7) |

| c (Å) | 10.2999 (8) |

| α (°) | 98.404 (1) |

| β (°) | 92.698 (1) |

| γ (°) | 105.599 (1) |

| Volume (ų) | 652.92 (9) |

| Z | 1 |

| Interaction Type | Details |

| Intramolecular H-Bond | N-H···O |

| Intermolecular H-Bond | C-H···O |

| Supramolecular Structure | Chains along b-axis |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Properties

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of this compound. The spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. The pyrimidine core, being an aromatic heterocycle, gives rise to distinct electronic transitions.

The primary transitions observed for the pyrimidine system are π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n→π Transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), specifically from the lone pair on a nitrogen atom, to a π* antibonding orbital.

In a structurally similar compound, 4,6-dichloro-5-ethylpyrimidin-2-amine, UV-Vis analysis in methanol (B129727) reveals a π→π* transition at a maximum wavelength (λ_max) of 267 nm and an n→π* transition at 314 nm. The presence of the ethyl group at the 4-position is known to cause a bathochromic (red) shift in the UV spectra compared to methyl-substituted analogs, a phenomenon attributed to enhanced conjugation. The specific absorption maxima and molar absorptivity for this compound are dependent on the solvent used, but are expected to fall within a similar range, reflecting the characteristic electronic properties of the 2-aminopyrimidine (B69317) chromophore.

Table 2: Representative UV-Vis Absorption Data for a Substituted Ethylpyrimidin-2-amine Data based on 4,6-Dichloro-5-ethylpyrimidin-2-amine in Methanol

| Transition Type | Absorption Maximum (λ_max) |

| π→π | 267 nm |

| n→π | 314 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides definitive information on the molecular weight of this compound and offers clues to its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₉N₃, which corresponds to a molecular weight of approximately 123.16 g/mol . vulcanchem.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 123.

As an aliphatic amine derivative, the fragmentation of this compound under electron ionization (EI) is expected to be dominated by α-cleavage. libretexts.org This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen-containing ring, which is a favored pathway due to the formation of a resonance-stabilized cation. libretexts.orgmsu.edu

The primary α-cleavage event for this compound would be the loss of a methyl radical (•CH₃) from the ethyl group. This fragmentation would result in a prominent fragment ion with an m/z of 108.

Molecular Ion (M⁺): [C₆H₉N₃]⁺• at m/z = 123

α-Cleavage Fragment: Loss of •CH₃ results in the [M-15]⁺ ion, [C₅H₆N₃]⁺, at m/z = 108.

The presence of an odd number of nitrogen atoms (three) in the molecule is consistent with the Nitrogen Rule, which dictates that the molecular ion will have an odd nominal mass. msu.edu The analysis of these characteristic fragments is a key step in the structural confirmation of the compound. ontosight.aiontosight.ai

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Description | Proposed Formula | m/z (Mass/Charge Ratio) | Fragmentation Pathway |

| Molecular Ion | [C₆H₉N₃]⁺• | 123 | - |

| α-Cleavage ion | [C₅H₆N₃]⁺ | 108 | Loss of •CH₃ |

Computational Chemistry Investigations of 4 Ethylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Ethylpyrimidin-2-amine, DFT calculations offer a detailed understanding of its fundamental properties.

Electronic Structure and Geometrical Optimization

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable conformation of this compound. researchgate.netscirp.org This process, known as geometrical optimization, involves finding the minimum energy structure of the molecule. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. scirp.orgresearchgate.net For similar pyrimidine (B1678525) derivatives, these calculations have shown good agreement with experimental data from X-ray crystallography. nih.govrsc.org The electronic structure, which describes the arrangement of electrons in the molecule, is fundamental to understanding its chemical behavior.

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to assign specific vibrational modes within the molecule. scirp.orgnih.gov For instance, the stretching and bending vibrations of the ethyl and amine groups can be precisely identified. scirp.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. scirp.orgnih.gov These theoretical predictions aid in the assignment of experimental NMR signals, providing a comprehensive characterization of the molecular structure in solution. researchgate.netarxiv.org The correlation between calculated and experimental spectroscopic data is often high, validating the computational model. researchgate.net

Quantum Mechanical Studies for Energy Profiles and Reaction Mechanisms

Quantum mechanical (QM) studies are crucial for elucidating the energy landscapes and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for various reactions. wuxiapptec.comsavemyexams.com These calculations can predict the most likely pathways for reactions such as electrophilic or nucleophilic substitutions. For related compounds, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed to study enzymatic reactions, providing insights into catalytic mechanisms. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound and its interactions with other molecules or its environment over time. mdpi.complos.org By simulating the motion of atoms and molecules, MD can reveal the flexibility of the ethyl group and the pyrimidine ring, as well as the different stable and transient conformations the molecule can adopt. mdpi.comsoton.ac.uk These simulations are also essential for understanding intermolecular interactions, such as hydrogen bonding, which are critical in biological systems and material science. illinois.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comwuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.netmdpi.com For pyrimidine derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable information about its reactive sites. researchgate.netrsc.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For pyrimidine-containing compounds, MEP maps can pinpoint the nitrogen atoms of the pyrimidine ring and the amino group as potential nucleophilic sites, while identifying electrophilic regions elsewhere in the molecule. researchgate.netscirp.orgresearchgate.net

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This technique defines a surface for a molecule in a crystal where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, a detailed picture of non-covalent interactions emerges. nih.gov The dnorm value is based on the distances to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, as well as the van der Waals radii of the atoms. Red spots on the dnorm mapped surface indicate close contacts, which are shorter than the sum of the van der Waals radii, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation. nih.gov

For pyrimidine derivatives, Hirshfeld surface analysis reveals the critical role of various non-covalent interactions in stabilizing the crystal packing. researchgate.netuomphysics.net These interactions include strong hydrogen bonds, such as N-H···N and N-H···O, as well as weaker contacts like C-H···O, C-H···π, and van der Waals forces. researchgate.netuomphysics.netrsc.org The amine group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can serve as acceptors, leading to the formation of robust supramolecular structures. rsc.orgacs.org

A quantitative breakdown of these interactions is provided by 2D fingerprint plots, which are histograms of dᵢ versus dₑ. nih.govnih.gov These plots allow for the deconvolution of the full fingerprint into contributions from specific atom···atom contacts. For many organic crystals, including pyrimidine derivatives, H···H contacts are often the most abundant, reflecting the prevalence of van der Waals interactions. nih.govnih.govsibran.ru Other significant interactions for pyrimidine-containing structures typically include N···H/H···N and C···H/H···C contacts. nih.govnih.gov

Table 1: Representative Contributions of Intermolecular Contacts for a Pyrimidine Derivative from Hirshfeld Surface Analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 40.4 | Van der Waals interactions between hydrogen atoms. nih.gov |

| N···H/H···N | 28.6 | Represents hydrogen bonding involving nitrogen atoms. nih.gov |

| C···H/H···C | 24.1 | Weak C-H···π or other C-H involved interactions. nih.gov |

| Other | 6.9 | Includes contacts like C···C, C···N, etc. |

Note: The data presented is representative of a substituted pyrido[1,2-a]pyrimidine (B8458354) and illustrates the typical distribution of intermolecular contacts. The exact percentages for this compound may differ.

In Silico Screening and Virtual Design of Pyrimidine Derivatives

In silico screening and virtual design are integral components of modern drug discovery and materials science, enabling the rapid and cost-effective evaluation of large virtual libraries of compounds. nih.gov The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules. nih.gov Computational methods allow for the exploration of the vast chemical space around the pyrimidine core to identify derivatives with optimized properties.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information from known active molecules to build a model, such as a pharmacophore, which defines the essential features required for biological activity.

Structure-based virtual screening, predominantly molecular docking, is utilized when the 3D structure of the target protein or receptor is available. mdpi.com In this process, virtual libraries of pyrimidine derivatives are computationally "docked" into the active site of the target. Scoring functions are then used to predict the binding affinity and pose of each compound, allowing for the ranking and selection of the most promising candidates for synthesis and further testing. mdpi.com The binding energies calculated from these docking studies can indicate whether the interaction is thermodynamically favorable. mdpi.com

The insights from virtual screening are then used to guide the rational design of new derivatives. For example, if a particular region of the target's active site is not ideally occupied by an initial hit compound, new functional groups can be added to the pyrimidine scaffold to create more favorable interactions, thereby improving binding affinity and selectivity. Density Functional Theory (DFT) calculations are often employed to optimize the geometry of the designed molecules and to calculate various quantum chemical parameters that provide insights into their electronic properties and reactivity. nih.gov

Table 2: A General Workflow for In Silico Screening and Virtual Design.

| Step | Description | Key Techniques |

| 1. Target & Library Preparation | Identification and preparation of the biological target's 3D structure. Generation of a diverse virtual library of pyrimidine derivatives. | Protein Data Bank (PDB), Homology Modeling, Combinatorial library generation |

| 2. Virtual Screening | Filtering the virtual library using computational methods to identify potential "hits". | Molecular Docking, Pharmacophore Modeling, QSAR |

| 3. Hit-to-Lead Optimization | Analysis of the binding modes of top-ranked compounds and iterative design of new derivatives with improved properties. | Analysis of protein-ligand interactions, Addition/modification of functional groups |

| 4. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. | QSAR-based models, Physiochemical property calculations |

This computational workflow significantly accelerates the discovery and development process for new pyrimidine-based therapeutic agents and materials.

Biological and Medicinal Chemistry Research Applications of 4 Ethylpyrimidin 2 Amine Analogs

Role of 2-Aminopyrimidines as Privileged Scaffolds in Drug Discovery

The 2-aminopyrimidine (B69317) core is a foundational structure in medicinal chemistry, widely recognized as a "privileged scaffold." nbinno.comuniroma1.it This designation stems from its versatile molecular architecture which is present in a multitude of natural products and synthetic compounds, allowing for interactions with a diverse array of biological targets. ijpsjournal.com The significance of this scaffold is underscored by its presence in several commercially successful anticancer drugs, including imatinib, palbociclib, and ribociclib. nih.gov

Derivatives of 2-aminopyrimidine have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nbinno.comijpsjournal.comnih.gov The structural adaptability of the 2-aminopyrimidine ring allows for extensive chemical modifications, enabling researchers to fine-tune its interaction with specific biological targets to develop potent therapeutic agents. nbinno.com Many aminopyrimidine derivatives exert their biological effects by acting as bioisosteres of the purine (B94841) scaffold, a key component of ATP, which allows them to competitively inhibit enzymes such as protein kinases. uniroma1.it This inherent versatility and proven success in clinical applications solidify the 2-aminopyrimidine framework as a cornerstone for the design and development of novel therapeutic agents. ijpsjournal.com

Target-Oriented Drug Design and Synthesis

The development of 4-ethylpyrimidin-2-amine analogs and other 2-aminopyrimidine derivatives frequently employs target-oriented design and synthesis strategies. These approaches leverage an understanding of the biological target's structure to create molecules with high affinity and selectivity. Various synthetic methodologies are utilized to construct libraries of these compounds for structure-activity relationship (SAR) studies.

For instance, an efficient synthetic route to a series of substituted 2-aminopyrimidine (2-AP) derivatives has been developed to explore their biological activities. nih.gov Common synthetic strategies include condensation reactions between β-dicarbonyl compounds and guanidine (B92328), as well as modern cross-coupling reactions like the Sonogashira and Suzuki reactions, which are used to introduce aryl and alkyl substituents. nih.govresearchgate.net Another reported method involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, often under solvent-free conditions, to produce a range of derivatives in high yields. nih.gov These synthetic routes permit systematic modifications to the 2-aminopyrimidine core, allowing for the exploration of how different functional groups at various positions on the pyrimidine (B1678525) ring influence interaction with specific biological targets, such as enzymes or receptors. nih.gov This rational design approach is crucial for optimizing the potency and selectivity of new drug candidates.

Mechanism of Action Studies

A primary mechanism through which 2-aminopyrimidine analogs exert their therapeutic effects is via the inhibition of various enzymes critical to disease progression.

Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for the development of protein kinase inhibitors. uniroma1.itresearchgate.netbiorxiv.org Kinase deregulation is a common mechanism by which cancer cells evade normal physiological controls, making kinase inhibitors a major focus of anticancer drug discovery. uniroma1.it Derivatives of 2-aminopyrimidine have been shown to inhibit a wide range of protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora Kinase A (AURKA). uniroma1.ituniroma1.it For example, a series of novel CDK9/HDACs dual inhibitors based on the 2-aminopyrimidine structure has been developed, with compound 8e showing potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM). nih.gov

Lck Inhibition: Lymphocyte-specific kinase (Lck), a member of the Src family of tyrosine kinases, is crucial for T-cell development and activation, making it a key target for autoimmune and inflammatory disorders. nih.gov Novel 2-aminopyrimidine carbamates have been identified as potent and selective inhibitors of Lck. nih.gov One of the most promising compounds from a studied series, 2,6-dimethylphenyl 2-((3,5-bis(methyloxy)-4-((3-(4-methyl-1-piperazinyl)propyl)oxy)phenyl)amino)-4-pyrimidinyl(2,4-bis(methyloxy)phenyl)carbamate (43) , demonstrated significant activity in both in vitro and in vivo models of T-cell activation. nih.gov

Cytochrome P450 Enzyme Inhibition: Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and their inhibition can lead to drug-drug interactions. Some 2-aminopyrimidine derivatives have been evaluated for their potential to inhibit these enzymes. For example, the pleuromutilin derivative 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM) was assessed for its inhibitory effects on major CYP enzymes in both rat and human liver microsomes. nih.gov Studies have shown that some pleuromutilin analogues can be potent inhibitors of CYP enzymes, such as CYP3A4. nih.govresearchgate.net In contrast, other aminopyrimidine compounds, such as 4-aminopyridine, showed no direct inhibition of most major CYP isoforms, with only weak inhibition of CYP2E1 observed at high concentrations (estimated IC₅₀ of 125 μM). nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8e | CDK9 | 88.4 nM | nih.gov |

| Compound 8e | HDAC1 | 168.9 nM | nih.gov |

| Lefamulin (a pleuromutilin analog) | CYP3A4 | < 5 μM | nih.govresearchgate.net |

| 4-Aminopyridine | CYP2E1 | ~125 μM | nih.gov |

Beyond enzyme inhibition, 2-aminopyrimidine derivatives are designed to modulate the activity of cellular receptors. A significant area of research has focused on their role as antagonists for the histamine H3 receptor (H3R). nih.govresearchgate.netnih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org As such, H3R antagonists are being investigated for treating neurodegenerative conditions like Alzheimer's disease and other neurological disorders. wikipedia.orgfrontiersin.org

In one study, a series of 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives were synthesized and tested for their binding affinity to human H3 receptors. nih.gov Structure-activity relationship studies revealed that specific substitutions on the 2-aminopyrimidine core could lead to high affinity and selectivity. For instance, compound N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (compound 5) emerged as a potent H3R antagonist with a high binding affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity for the H3R over the H4R. nih.govnih.gov

| Compound | Binding Affinity (Ki) for hH3R | Selectivity (hH4R/hH3R ratio) | Reference |

|---|---|---|---|

| N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (Compound 5) | 4.49 ± 1.25 nM | >6,500 | nih.govnih.gov |

Investigation of Biological Activities

The anticancer and antiproliferative properties of 2-aminopyrimidine derivatives are among their most extensively studied biological activities. nbinno.comnih.gov These compounds often exert their effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival, frequently through the inhibition of protein kinases. nbinno.comuniroma1.it

Numerous studies have demonstrated the potent antiproliferative effects of 2-aminopyrimidine analogs across a wide range of human cancer cell lines. For example, two monoterpene-aminopyrimidine hybrids (compounds 1 and 2) exhibited remarkable antiproliferative effects against A2780 ovarian cancer cells, with IC₅₀ values of 0.77 µM and 2.86 µM, respectively. researchgate.net In another study, novel 5-arylethylidene-aminopyrimidine-2,4-diones were synthesized and showed excellent to good cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. mdpi.com Specifically, compound 4 and compound 7 from this series were found to be significant inhibitors of BRD4 and PLK1, enzymes involved in cancer progression. mdpi.com

The development of 4-amino-thieno[2,3-d]pyrimidines has also yielded potent anticancer agents. One such analog demonstrated a superior antiproliferative effect against the MCF-7 breast cancer cell line with an IC₅₀ of 0.013 µM. nih.gov These findings highlight the potential of the 2-aminopyrimidine scaffold in the design of novel and effective anticancer therapies. nbinno.comnih.gov

| Compound Class/Name | Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Reference |

|---|---|---|---|

| Monoterpene-aminopyrimidine hybrid (Compound 1) | A2780 (Ovarian) | 0.77 µM | researchgate.net |

| Monoterpene-aminopyrimidine hybrid (Compound 2) | A2780 (Ovarian) | 2.86 µM | researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine analog (Compound 2) | MCF-7 (Breast) | 0.013 µM (4.3 µg/mL) | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine analog (Compound 2) | MDA-MB-231 (Breast) | 0.056 µM (18.28 µg/mL) | nih.gov |

Antimicrobial and Antiviral Properties

Analogs of this compound are recognized as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antiviral properties.

Research into pyrimidin-2-ol/thiol/amine derivatives has demonstrated their potential against various bacterial strains. A study focused on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives revealed significant in vitro antimicrobial activity. nih.govsemanticscholar.org The effectiveness of these compounds was evaluated using the tube dilution method to determine their Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net For instance, certain compounds with electron-withdrawing groups like chloro (–Cl) on the benzylidene part showed enhanced activity against S. aureus, E. coli, and B. subtilis. nih.gov Specifically, compound 2 (with a -Cl group) was highly effective against E. coli with an MIC of 0.91 µM/ml, while compound 5 (also with a -Cl group) was most potent against B. subtilis with an MIC of 0.96 µM/ml. nih.gov Furthermore, the presence of a 5-bromo-2-hydroxybenzaldehyde moiety in compound 10 resulted in notable activity against the Gram-negative bacteria S. enterica (MIC = 1.55 µM/ml) and P. aeruginosa (MIC = 0.77 µM/ml). nih.gov

In the realm of antiviral research, derivatives of pyrimidine have been explored for their efficacy against coronaviruses. A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that specific substitutions were critical for antiviral activity. mdpi.com Analogs featuring amino-indane or tetrahydronaphthalene substitutions demonstrated promising activity against Human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com Among these, compound 7f (amino-indane substituted) and compounds 7a and 7b (tetrahydronaphthalene substituted) showed the most notable, albeit weak, selective efficacy against these coronaviruses. mdpi.com

| Compound | Target Organism | Activity (MIC in µM/ml) | Reference |

|---|---|---|---|

| Compound 2 (-Cl substituted) | E. coli | 0.91 | nih.gov |

| Compound 5 (-Cl substituted) | B. subtilis | 0.96 | nih.gov |

| Compound 10 (5-bromo-2-hydroxybenzaldehyde moiety) | S. enterica | 1.55 | nih.gov |

| Compound 10 (5-bromo-2-hydroxybenzaldehyde moiety) | P. aeruginosa | 0.77 | nih.gov |

Antifungal and Acaricidal Activities

The structural framework of pyrimidine is a cornerstone in the development of agrochemicals, with many derivatives exhibiting potent antifungal and acaricidal activities. researchgate.net

Several studies have synthesized and evaluated novel pyrimidine derivatives for their fungicidal properties against a range of phytopathogenic fungi. nih.govnih.gov In one such study, pyrimidine derivatives were tested in vitro using the poisoned food technique. nih.gov The results showed that many of the synthesized compounds had significant fungicidal effects, some even surpassing commercial fungicides like pyrimethanil. nih.gov For example, compounds 4b , 4c , and 4d showed notable activity against S. sclerotiorum, with inhibition rates of 40%, 60%, and 66.7%, respectively. nih.gov Another study synthesized pyrimidine derivatives containing an amide moiety and tested them against fungi responsible for kiwifruit soft rot disease. nih.gov Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) was particularly effective against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). nih.gov Similarly, compounds with electron-withdrawing groups, such as a bromo (–Br) group in compound 11 , demonstrated potent activity against A. niger with an MIC of 1.68 µM/ml. nih.gov

In addition to antifungal properties, pyrimidine analogs have shown excellent acaricidal activity. Researchers designed and synthesized a series of novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide moiety. researchgate.net Bioassays revealed that these compounds were highly effective against the two-spotted spider mite, Tetranychus urticae. researchgate.netresearchgate.net Notably, compound T4 (5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine) exhibited outstanding acaricidal activity, with an LC50 value of 0.19 mg/L, comparable to the commercial acaricide cyenopyrafen. researchgate.net

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 4c | S. sclerotiorum | 60% inhibition | nih.gov |

| Compound 4d | S. sclerotiorum | 66.7% inhibition | nih.gov |

| Compound 11 (-Br substituted) | A. niger | MIC = 1.68 µM/ml | nih.gov |

| Compound 5o | Phomopsis sp. | EC50 = 10.5 µg/ml | nih.gov |

| Compound T4 | Tetranychus urticae | LC50 = 0.19 mg/L | researchgate.net |

Modulation of Biofilm Formation

Bacterial biofilms present a significant challenge in medicine as they confer increased resistance to conventional antibiotics. nih.gov The 2-aminopyrimidine (2-AP) scaffold, structurally related to this compound, has emerged as a novel framework for the modulation of bacterial biofilm formation. nih.govnih.gov

A study developing a series of substituted 2-AP derivatives found that several of these compounds could effectively modulate biofilm formation, particularly in Gram-positive bacteria. nih.govnih.gov When screened for their ability to inhibit biofilm formation in Methicillin-susceptible Staphylococcus aureus (MSSA), several 2-AP analogs showed significant activity. For instance, compound 10 inhibited MSSA biofilm formation by 83.9% at a concentration of 200 µM. nih.gov Another set of analogs, the 2-aminopyrimidine-alkynes, also proved effective. nih.gov Specifically, compounds 23 and 26 inhibited MSSA biofilm formation by 66% and 80% at 200 µM, with IC50 values of 137 µM and 67 µM, respectively. nih.gov Importantly, these inhibitory effects were achieved through non-toxic mechanisms, as confirmed by growth curve analysis. nih.gov

The research highlights that the 2-AP scaffold is a promising starting point for developing agents that can control biofilm-mediated infections, which are estimated to be responsible for approximately 80% of all bacterial infections. nih.gov The ability of these compounds to interfere with the biofilm life cycle offers a potential strategy to combat infections from multidrug-resistant (MDR) bacteria. nih.govresearchgate.net

| Compound | Target Organism | Activity (at 200 µM) | IC50 | Reference |

|---|---|---|---|---|

| Compound 10 | MSSA | 83.9% inhibition | Not specified | nih.gov |

| Compound 23 | MSSA | 66% inhibition | 137 µM | nih.gov |

| Compound 26 | MSSA | 80% inhibition | 67 µM | nih.gov |

| 5-Iodo-2-aminopyrimidine (22) | MSSA | 65.5% inhibition | Not specified | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of this compound analogs influences their biological activity and physicochemical properties.

In the context of antimicrobial activity, SAR studies on pyrimidin-2-ol/thiol/amine derivatives have shown that the nature and position of substituents on the phenyl rings are critical. nih.gov The presence of electron-withdrawing groups, such as chloro (–Cl) and bromo (–Br), on the benzylidene portion of the molecule generally enhances antimicrobial and antifungal activity. nih.gov For example, chloro-substituted compounds showed improved potency against S. aureus, E. coli, and C. albicans. nih.gov Conversely, the introduction of a nitro (NO2) group on the benzylidene portion also played a significant role in enhancing activity against both bacterial and fungal microorganisms. nih.gov

For inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), extensive SAR studies have been conducted on pyrimidine-4-carboxamides. nih.govacs.orgresearchgate.net It was found that substituting a morpholine ring with a more hydrophobic piperidine was tolerated, and a 3,3-difluoropiperidine increased potency twofold. nih.govacs.org Replacing the morpholine with a smaller dimethylamine also doubled the activity, suggesting that the morpholine group might be too polar or cause steric hindrance within the binding pocket. nih.govacs.org Further exploration showed that a pyrrolidine substituent was highly effective, increasing potency nearly fourfold. acs.org Conformational restriction of a flexible side chain by replacing it with a rigid ring structure, such as an (S)-3-phenylpiperidine, increased inhibitory potency threefold. researchgate.net

In the development of antimalarial agents, SAR studies on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs highlighted the importance of hydrophobicity. nih.govmdpi.com The substitution of a 4-trifluoromethyl (4-CF3) group with a more hydrophobic 4-pentafluorosulfanyl (4-SF5) group resulted in a two- to threefold increase in activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). nih.gov This suggests that a hydrophobic binding pocket accommodates these groups. However, the introduction of polar functionality, such as a cyano (CN) or dimethylamino (N(CH3)2) group, led to a significant reduction in inhibitory activity. nih.gov

Lead Optimization and Design of Novel Therapeutic Agents

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of an initial "hit" compound to produce a viable clinical candidate. Analogs of this compound have been the subject of several lead optimization campaigns for various therapeutic targets.

One notable example is the optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as selective adenosine A2A receptor antagonists for treating Parkinson's disease. nih.gov An initial lead compound, 6g , was orally active but suffered from poor aqueous solubility and, consequently, poor exposure in non-rodent species. nih.gov To address this, a follow-on compound, 16a , was designed with a 6-(morpholin-4-yl)-2-pyridyl substituent. This modification improved solubility and maintained oral efficacy. However, compound 16a exhibited time-dependent inhibition of cytochrome P450 3A4, a major drug-metabolizing enzyme, which could lead to adverse drug-drug interactions. nih.gov Further optimization led to compound 16j , which featured a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent. Although sparingly soluble, this compound had good oral exposure in both rodents and non-rodents, lacked significant cytochrome P450 or hERG channel issues, and demonstrated high efficacy in preclinical models of Parkinson's disease. nih.gov

Another lead optimization effort focused on triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for malaria treatment. nih.gov The initial lead compound in this series showed good enzyme and parasite activity but had poor plasma exposure. nih.gov A subsequent medicinal chemistry program identified a metabolically stable analog, DSM74 , which was effective in a mouse model of malaria. nih.gov The optimization efforts focused on systematically modifying the aromatic functionality attached to the triazolopyrimidine core. These studies led to the identification of new substituted aniline moieties (4-SF5-Ph and 3,5-Di-F-4-CF3-Ph) that, when incorporated into the structure, resulted in compounds with improved plasma exposure and superior efficacy in the P. berghei mouse model compared to previous compounds in the series. nih.gov

Applications in Materials Science and Other Emerging Fields

Utilization as Precursors for Functional Materials

The bifunctional nature of 4-Ethylpyrimidin-2-amine, featuring a reactive amino group and nitrogen atoms within the pyrimidine (B1678525) ring, positions it as a promising building block, or precursor, for the synthesis of advanced functional materials. The amino group provides a site for polymerization, allowing the molecule to be integrated into larger macromolecular structures. Polymers that incorporate amine moieties are highly valued for their capacity to conjugate or complex with a variety of other molecules.

While direct polymerization of this compound is not extensively documented, the broader class of amine-functionalized molecules is used to synthesize specialized polymers. For instance, amine-containing initiators are employed in the preparation of α-amine telechelic poly(2-ethyl-2-oxazoline)s, creating polymers with a reactive amine group at one end for further functionalization. Additionally, the nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions. This characteristic is fundamental to the formation of coordination polymers, which are materials comprised of metal ions linked by organic ligands. These materials have diverse applications, including in gas storage, separation, and catalysis. The structure of this compound allows it to potentially act as a linker in such frameworks, connecting metal centers to form one-, two-, or three-dimensional networks.

Development of Catalytic Systems

In the field of catalysis, 2-aminopyrimidine (B69317) derivatives are investigated for their role as ligands in the formation of metal complexes. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can chelate to a metal center, creating a stable complex that can act as a catalyst. The electronic properties and steric hindrance of the ligand are critical factors that influence the activity and selectivity of the resulting catalyst.

Research into late transition metal catalysts has demonstrated that chelating amines are effective for processes like olefin polymerization. The amine-pyridine-imine and bis(amine)pyridine-based iron and cobalt complexes, for example, have been synthesized and tested for ethylene (B1197577) polymerization. nih.gov Generally, the specific substituents on the amine and pyridine (B92270) or pyrimidine rings, such as the ethyl group in this compound, can modify the catalyst's performance by altering its steric bulk and electronic environment. nih.gov

Furthermore, pyrimidine derivatives are themselves the products of important catalytic reactions. The synthesis of N-arylpyrimidin-2-amines is often achieved through palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. mdpi.com This highlights the dual role of aminopyrimidines in catalysis: they can be synthesized through catalytic means and can also serve as essential components of catalytic systems. mdpi.com

Research on Luminescent Materials

The 2-aminopyrimidine scaffold is a core component in the design of fluorescent molecules, also known as fluorophores. nih.govosf.io The pyrimidine ring typically functions as an electron-accepting unit, and when combined with electron-donating groups, it can create a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence. osf.io Aryl-substituted pyrimidines are known to exhibit blue-shifted emission with high quantum yields. osf.io

Specific research on 2-alkylaminopyrimidines has provided insight into the fluorescent properties of compounds structurally similar to this compound. A study on 2-N-ethylaminopyrimidine, which differs only in the position of the ethyl group, revealed that its fluorescence is highly dependent on the solvent environment. It demonstrated its highest fluorescence intensity in polar protic solvents like methanol (B129727), with an emission maximum observed at 375 nm when excited at 286 nm. This behavior is attributed to the interactions between the solvent and the excited state of the molecule.

The broader family of 4,6-diarylpyrimidin-2-amines has been shown to possess tunable optical properties in both solution and solid states, with absolute quantum yields reaching as high as 71% in solution. nih.gov This underscores the potential of the 2-aminopyrimidine core for creating efficient light-emitting materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The specific photophysical properties of this compound itself are not widely reported, but the data from closely related analogues suggest it is a promising candidate for further investigation in the field of luminescent materials.

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Reference |

|---|---|---|---|---|

| 2-N-Ethylaminopyrimidine | Methanol | 286 nm | 375 nm | mdpi.com |

| 2-N-Methylaminopyrimidine | Methanol | 282 nm | 377 nm | mdpi.com |

Environmental Impact and Degradation Studies of Pyrimidine Compounds

Environmental Presence and Sources of Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are heterocyclic aromatic compounds that are widespread in nature and are also synthesized for various industrial and agricultural purposes. wikipedia.orgmicrobenotes.com Their presence in the environment stems from both natural and anthropogenic sources.

Natural Sources: The pyrimidine ring system is a fundamental component of many biologically crucial molecules. wikipedia.orgmicrobenotes.comresearchgate.net The most prominent natural pyrimidines are the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA). wikipedia.orgmicrobenotes.comgsconlinepress.com These compounds are released into the environment through the natural turnover and decomposition of organisms. creative-proteomics.com Other naturally occurring pyrimidine derivatives include vitamin B1 (thiamine) and certain antibiotics. wikipedia.orgmdpi.com

Anthropogenic Sources: Synthetic pyrimidine derivatives are extensively used in modern society, leading to their introduction into the environment. A major source is the agricultural sector, where pyrimidine-based compounds are used as herbicides and fungicides to control weeds and plant diseases. epa.govepa.govbeyondpesticides.org These pesticides can enter soil and water systems through direct application, spray drift, and runoff. epa.govorst.edu Some of these herbicides can be persistent, leading to potential contamination of compost derived from treated plant materials. epa.govepa.gov The pharmaceutical industry also synthesizes a wide range of pyrimidine-containing drugs, including barbiturates and antiviral medications, which can enter waterways through wastewater. wikipedia.orgmdpi.com

Table 1: Sources of Pyrimidine Derivatives in the Environment

| Source Type | Specific Examples | Common Environmental Pathways |

|---|---|---|

| Natural | Cytosine, Thymine, Uracil, Thiamine (Vitamin B1) | Decomposition of organic matter |

| Anthropogenic | Herbicides: Clopyralid, Picloram, Triclopyr | Agricultural runoff, spray drift, soil leaching |

| Fungicides: Pyrimethanil | Direct application to crops |

Biotic Degradation Pathways

The breakdown of pyrimidine compounds by living organisms, particularly microorganisms, is a critical process in their environmental fate. Bacteria and other microbes have evolved specific enzymatic pathways to utilize pyrimidines as a source of carbon and nitrogen. nih.govnih.govmdpi.com

The microbial catabolism of pyrimidines primarily occurs through a reductive pathway, which is found in most microorganisms, plants, and animals. creative-proteomics.comresearchgate.net An alternative oxidative pathway also exists but is less common. nih.gov

Reductive Pathway: This is the most well-understood degradation route for pyrimidine bases like uracil and thymine. researchgate.net It involves a sequence of three key enzymatic steps that lead to the opening of the pyrimidine ring. researchgate.netresearchgate.net

Reduction: The pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) , which reduces the C5-C6 double bond of the pyrimidine ring to form dihydrouracil or dihydrothymine. creative-proteomics.comresearchgate.net

Hydrolytic Ring Opening: The resulting dihydropyrimidine is then hydrolyzed by dihydropyrimidinase (DHP) , which cleaves the N3-C4 bond of the ring to produce a β-ureido acid (β-ureidopropionate from uracil or β-ureidoisobutyrate from thymine). researchgate.netumich.edu

Final Cleavage: The final step is catalyzed by β-ureidopropionase (β-UP) , which breaks down the β-ureido acid into β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). creative-proteomics.comwikipedia.orgpharmacy180.com These end products are simple, soluble molecules that can be integrated into general cellular metabolism. creative-proteomics.compharmacy180.com

Oxidative Pathway: A less common route, the oxidative pathway, has also been identified. nih.gov In this pathway, the pyrimidine ring is directly cleaved by an oxygenase without prior reduction. nih.gov For example, the Rut pathway in Escherichia coli allows the bacterium to use uracil as a sole nitrogen source. nih.gov The initial step involves the RutA protein, an unusual oxygenase that cleaves the uracil ring between N-3 and C-4 to yield ureidoacrylate. nih.gov Subsequent enzymatic reactions release ammonia and other metabolites. nih.gov

Table 2: Key Enzymes in the Reductive Pyrimidine Degradation Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase | DPD | Reduction of the pyrimidine ring | Uracil, Thymine | Dihydrouracil, Dihydrothymine |

| Dihydropyrimidinase | DHP | Hydrolytic opening of the reduced ring | Dihydrouracil, Dihydrothymine | β-Ureidopropionate, β-Ureidoisobutyrate |

Bacterial biofilms are multicellular communities that provide resistance against environmental stresses. nih.gov Recent research has revealed a direct link between pyrimidine metabolism and the formation of these biofilms. nih.govscience.gov In Escherichia coli, the de novo biosynthetic pathway for uridine monophosphate (UMP) has been shown to modulate the production of key biofilm matrix components. nih.gov

Specifically, the inactivation of genes in the UMP synthesis pathway impairs the production of curli fibers and cellulose, which are crucial for biofilm structure. nih.govscience.gov This occurs because the disruption prevents the production of the master biofilm regulator protein, CsgD. nih.gov This connection suggests that the bacterial cell can sense the availability of pyrimidines, possibly as a signal of nutrient status or nucleic acid degradation, and in response, regulates its transition to a biofilm lifestyle. nih.gov Supplementing the growth medium with external uracil can restore the production of these biofilm components. nih.govscience.gov This indicates that pyrimidine metabolism is integrated with the regulatory networks that control bacterial community behavior. nih.govresearchgate.net

Abiotic Degradation Processes

In addition to biotic breakdown, pyrimidine compounds can be degraded in the environment through non-biological physical and chemical processes. The primary abiotic degradation routes are photochemical transformations and hydrolysis. orst.edu

Many pyrimidine derivatives can absorb ultraviolet (UV) radiation from sunlight, which can lead to chemical changes. wikipedia.org The high photostability of canonical nucleobases is due to efficient and rapid deactivation processes that minimize photochemical reactions. mdpi.com However, prolonged or intense UV exposure can still induce transformations.

One of the most significant photochemical reactions is the formation of dimers between adjacent pyrimidine bases in DNA, such as cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts. mdpi.comnih.gov While this is primarily a concern in biological systems, similar reactions can occur with pyrimidine compounds in the environment. UV light can also cause the pyrimidine ring to decompose. For instance, pyrimidine itself can photolytically break down into uracil under UV light. wikipedia.org In some cases, irradiation of substituted pyrimidines in the presence of nucleophiles like water or alcohols can lead to ring contraction or expansion, transforming the pyrimidine into different heterocyclic systems like hydantoins or 1,3,5-triazepines. rsc.org

Hydrolysis, the reaction with water, is another key abiotic process that can degrade pyrimidine compounds. orst.edu The stability of the pyrimidine ring to hydrolysis can vary significantly depending on its substituent groups and the environmental pH. umich.edu

Under certain conditions, such as high temperatures or basic pH, the pyrimidine ring can undergo hydrolytic opening. umich.edu For example, dihydrouracil, a reduced form of uracil, can be opened by hydrolysis without the aid of enzymes. umich.edu The reaction typically involves the attack of a hydroxide ion on a ring carbon, leading to the cleavage of a carbon-nitrogen bond. umich.edu Additionally, substituent groups on the pyrimidine ring can be susceptible to hydrolysis. For instance, amino groups can be hydrolyzed to form hydroxyl groups (a process known as deamination), and other leaving groups can be displaced by hydroxide ions in nucleophilic substitution reactions. umich.edursc.org The hydrolysis of pyrimidine (6-4) pyrimidone photoproducts under basic conditions has been shown to break a bond in the ring, followed by an unexpected deamination reaction. acs.org

Environmental Fate and Transport Modeling

The environmental fate and transport of a chemical compound are governed by its physical and chemical properties and its interactions with environmental matrices such as soil, water, and air. For 4-Ethylpyrimidin-2-amine, its behavior would be influenced by the pyrimidine core, the ethyl group, and the amine group.

Degradation Pathways:

Biodegradation: The pyrimidine ring, being a nitrogen-containing heterocycle, can be susceptible to microbial degradation. Microorganisms in soil and water can utilize pyrimidines as a source of nitrogen and carbon. The presence of the alkyl (ethyl) and amine groups may influence the rate and pathway of degradation.

Photodegradation: Aromatic structures like the pyrimidine ring can absorb UV radiation, potentially leading to photodegradation in sunlit surface waters or on soil surfaces.

Environmental Transport:

Soil Mobility: The mobility of this compound in soil would be largely dependent on its solubility in water and its soil organic carbon-water partitioning coefficient (Koc). The amine group can be protonated at environmental pH values, increasing its water solubility and potentially its mobility. However, the protonated amine group could also lead to stronger adsorption to negatively charged soil particles like clays and organic matter, thereby reducing its mobility.

Volatility: Simple pyrimidines are generally not highly volatile, suggesting that transport in the vapor phase is likely to be a minor pathway.

To quantitatively model the environmental fate and transport of this compound, specific experimental data for key parameters would be required. The table below outlines these essential parameters and the potential influence of the compound's structural features.

| Parameter | Definition | Potential Influence of this compound's Structure |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of a chemical's tendency to adsorb to soil organic matter. | The amine group may lead to cation exchange, increasing adsorption. The ethyl group contributes to hydrophobicity, which could also increase adsorption. |

| Henry's Law Constant (H) | Indicates the partitioning of a chemical between water and air. | Expected to be low, suggesting limited volatilization from water. |

| Biodegradation Half-life (DT50) | The time required for 50% of the compound to be degraded by microorganisms. | Highly dependent on environmental conditions (e.g., microbial population, oxygen levels). The pyrimidine ring is biodegradable, but rates are unknown. |

| Photodegradation Rate | The rate of degradation due to light. | The aromatic pyrimidine ring suggests susceptibility to direct photolysis in aquatic environments. |

Ecotoxicological Implications for Environmental Systems

The ecotoxicological profile of a substance describes its potential adverse effects on organisms within various ecosystems. Without specific studies on this compound, its potential to cause harm can only be inferred from its chemical structure and the known effects of other bioactive pyrimidine derivatives. Many pyrimidine compounds are designed to be biologically active, which inherently suggests a potential for ecotoxicological effects if released into the environment.

Potential effects could be observed across different trophic levels:

Aquatic Organisms: Organisms such as fish, invertebrates (e.g., Daphnia), and algae are standard models for aquatic toxicity. Given the potential water solubility of the compound, these organisms could be at risk of exposure. Effects could range from acute mortality to chronic impacts on reproduction and growth.

Soil Organisms: Earthworms, soil microorganisms, and plants could be affected by the presence of the compound in the terrestrial environment. Potential impacts include reduced microbial activity (which affects nutrient cycling), inhibition of plant growth, and toxicity to soil invertebrates.

Assessing the ecotoxicological risk requires standardized tests to determine the concentrations at which adverse effects occur. The following table outlines key ecotoxicological endpoints and the types of testing required.

| Ecotoxicological Endpoint | Test Organism | Purpose of Test |

| Acute Fish Toxicity (LC50) | Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) | Determines the concentration that is lethal to 50% of the fish population over a short period (e.g., 96 hours). |

| Acute Invertebrate Toxicity (EC50) | Water flea (Daphnia magna) | Determines the concentration that causes immobilization in 50% of the daphnids over a short period (e.g., 48 hours). |

| Algal Growth Inhibition (EC50) | Green algae (Pseudokirchneriella subcapitata) | Determines the concentration that inhibits the growth or cell reproduction of the algal population by 50% over a period (e.g., 72 hours). |

| Earthworm Acute Toxicity (LC50) | Earthworm (Eisenia fetida) | Determines the concentration in soil that is lethal to 50% of the earthworm population over a 14-day period. |

Analytical Methodologies Development for 4 Ethylpyrimidin 2 Amine

Development of Robust and Validated Analytical Procedures

The primary objective in the development of analytical procedures for 4-Ethylpyrimidin-2-amine is to create a method that is not only accurate and precise but also robust enough to be transferable between different laboratories and instruments. The validation process confirms that the analytical procedure is suitable for its intended use. This involves a series of experiments to evaluate the method's performance characteristics. The development and validation of these procedures are guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). A well-defined validation protocol is established before the validation study, outlining the procedures and acceptance criteria for all performance characteristics.

Chromatographic Techniques

Chromatography is a powerful and versatile technique for the separation, identification, and quantification of this compound. The choice of chromatographic method depends on the specific analytical requirements, such as the complexity of the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of many organic compounds, including pyrimidine (B1678525) derivatives. Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for such analyses due to its applicability to a wide range of non-polar and moderately polar compounds.

In a typical RP-HPLC method for a pyrimidine derivative, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For the analysis of aminopyrimidine compounds, the mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A hypothetical, yet representative, RP-HPLC method for this compound could be developed using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase could be a mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 30:70 v/v ratio, with a flow rate of 1.0 mL/min. Detection would typically be performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

The following interactive table provides an example of chromatographic conditions for the analysis of a similar aminopyrimidine compound:

| Parameter | Condition |

| Column | Zodiac C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This data is illustrative and based on methods developed for similar pyrimidine derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative analysis of this compound, such as for reaction monitoring or as a preliminary purity check. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a suitable solvent system as the mobile phase. The spots can be visualized under UV light.